![molecular formula C6H3ClN4O2 B15069640 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with chlorine and nitro substituents at the 4 and 5 positions, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-b]pyridine core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in ethanol are typical reducing agents.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazolopyridines depending on the nucleophile used.
Reduction Reactions: The major product is 4-chloro-5-amino-1H-pyrazolo[3,4-b]pyridine.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors involved in disease pathways . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . Additionally, the compound may interfere with DNA synthesis or repair mechanisms, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-5-nitro-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-5-nitro-1H-pyrazolo[3,4-c]pyridine
- 4-Chloro-5-nitro-1H-pyrazolo[3,4-a]pyridine
Comparison: 4-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the position of the nitro and chlorine groups. This unique structure contributes to its distinct biological activities and chemical reactivity compared to other pyrazolopyridine derivatives . The presence of the nitro group at the 5-position and the chlorine at the 4-position allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C6H3ClN4O2 |
|---|---|
Molekulargewicht |
198.57 g/mol |
IUPAC-Name |
4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-3-1-9-10-6(3)8-2-4(5)11(12)13/h1-2H,(H,8,9,10) |
InChI-Schlüssel |
VYVBYTRAGOJDTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C2C=NNC2=N1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


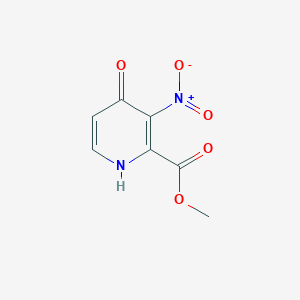
![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)
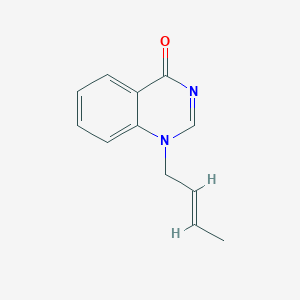

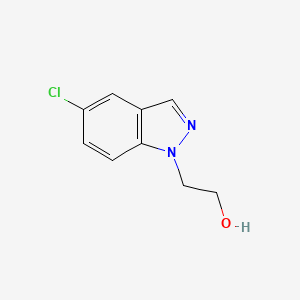
![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)
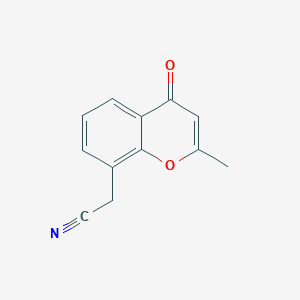
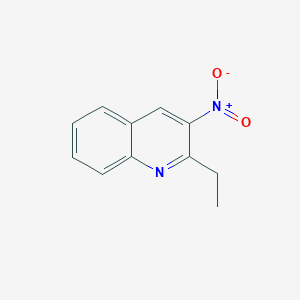

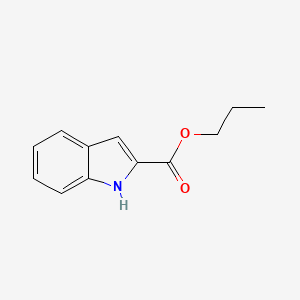
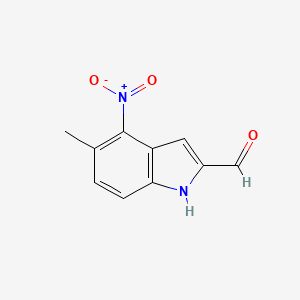

![1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
![4H-Benzo[a]quinolizin-4-one](/img/structure/B15069655.png)
